3-(Pyrimidin-2-YL)morpholine

medicinal chemistry physicochemical profiling building block selection

3-(Pyrimidin-2-YL)morpholine (CAS 1501552-38-0) is a heterobifunctional building block comprising a morpholine ring linked at the 3-position to a pyrimidine. Within the broader morpholinopyrimidine class—extensively explored for PI3K/mTOR kinase inhibition —this specific regioisomer remains sparsely characterized in primary literature, with available biological annotation limited to BindingDB-curated ChEMBL entries indicating sub-micromolar affinity at the NK-1 receptor (IC50 0.600 nM) and weaker activity at NK-2 (IC50 29 nM) and NK-3 (IC50 110 nM) in rat tissue preparations.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B13078489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-YL)morpholine
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=NC=CC=N2
InChIInChI=1S/C8H11N3O/c1-2-10-8(11-3-1)7-6-12-5-4-9-7/h1-3,7,9H,4-6H2
InChIKeyQOGGTBYBDSEURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-2-YL)morpholine: Scoping the Morpholinopyrimidine Chemical Space for Procurement-Relevant Differentiation


3-(Pyrimidin-2-YL)morpholine (CAS 1501552-38-0) is a heterobifunctional building block comprising a morpholine ring linked at the 3-position to a pyrimidine. Within the broader morpholinopyrimidine class—extensively explored for PI3K/mTOR kinase inhibition [1]—this specific regioisomer remains sparsely characterized in primary literature, with available biological annotation limited to BindingDB-curated ChEMBL entries indicating sub-micromolar affinity at the NK-1 receptor (IC50 0.600 nM) and weaker activity at NK-2 (IC50 29 nM) and NK-3 (IC50 110 nM) in rat tissue preparations [2]. Its computed physicochemical profile (MW 165.19 g/mol, XLogP3 -0.7, TPSA 47 Ų, 1 H-bond donor, 4 H-bond acceptors, 1 rotatable bond) positions it as a compact, polar scaffold [3].

Why 3-(Pyrimidin-2-YL)morpholine Cannot Be Assumed Interchangeable with Other Morpholinopyrimidine Regioisomers


The morpholine–pyrimidine connectivity determines both the conformational landscape accessible for target binding and the reactivity handle available for downstream derivatization. In PI3K inhibitor design, the morpholine oxygen serves as a critical hinge-binding hydrogen-bond acceptor to the Val851 backbone amide of p110α [1]. The 3-pyrimidin-2-yl substitution pattern positions this oxygen in a distinct spatial geometry compared to the 4-(pyrimidin-2-yl)morpholine and 2-(morpholin-4-yl)pyrimidine regioisomers prevalent in clinical candidates such as NVP-BKM120 [2]. Additionally, the secondary amine of the morpholine ring in 3-(Pyrimidin-2-YL)morpholine (1 H-bond donor) provides a vector for functionalization absent in N-aryl morpholine analogs that lack this donor, yielding different solubility and metabolic profiles. These regioisomer-specific differences mean that substitution with a structurally similar morpholinopyrimidine cannot replicate the binding mode, synthetic handle, or physicochemical properties required for a given project.

Quantitative Differentiation Evidence for 3-(Pyrimidin-2-YL)morpholine Against Closest Analogs


Regioisomeric Physicochemical Comparison: 3-(Pyrimidin-2-YL)morpholine vs. 4-(Pyrimidin-2-yl)morpholine

The 3-(pyrimidin-2-yl) substitution introduces a stereogenic center at the morpholine C3 position and results in a lower computed XLogP3 compared to the 4-substituted regioisomer, consistent with the presence of a secondary amine donor. This difference can affect aqueous solubility and permeability in downstream analogs. At present, no head-to-head experimental logP or solubility measurements have been published for either compound; the comparison relies on computed properties from PubChem [1][2].

medicinal chemistry physicochemical profiling building block selection

Synthetic Yield Benchmark: Commercial Route to 4-(Pyrimidin-2-yl)morpholine (Analog) as a Procurement Efficiency Reference

Although a reproducible synthetic protocol and yield for 3-(Pyrimidin-2-YL)morpholine itself are not disclosed in the peer-reviewed literature, the closely related analog 2-chloro-4-morpholinopyrimidine has been synthesized with 90% yield via nucleophilic aromatic substitution of 2-chloropyrimidine with morpholine . Inferring from class-level synthesis data, morpholinopyrimidines are typically obtained in 80–85% yield [1]. This provides a procurement-relevant benchmark: suppliers providing 3-(Pyrimidin-2-YL)morpholine should be expected to deliver comparable purity and batch-to-batch consistency, and any supplier unable to meet this threshold signals a potential quality risk.

synthetic chemistry procurement building block supply

Biological Annotation: 3-(Pyrimidin-2-YL)morpholine Exhibits Sub-Nanomolar Affinity at NK-1, but Comparative Selectivity Data Are Absent

BindingDB-curated ChEMBL data for 3-(Pyrimidin-2-YL)morpholine show IC50 values of 0.600 nM (NK-1), 29 nM (NK-2), and 110 nM (NK-3) in rat brain synaptosome and duodenum membrane binding assays [1]. The 48-fold selectivity window between NK-1 and NK-2 is noteworthy but cannot be compared head-to-head with the well-characterized NK-1 antagonist L-732138 (IC50 2.3 nM, >1000-fold selective over NK-2/NK-3 [2]) because the assays, species, and experimental conditions differ. No selectivity data against a broader panel of GPCRs, kinases, or ion channels have been published for the target compound.

neurokinin receptor tachykinin antagonist SAR

Topological Polar Surface Area: A Discriminator for CNS Multiparameter Optimization Desirability

The computed TPSA of 3-(Pyrimidin-2-YL)morpholine (47 Ų) falls below the commonly cited CNS penetration threshold of 60–70 Ų [1] and is notably lower than that of the 4-(pyrimidin-2-yl)morpholine analog (60.4 Ų, computed for the 6-chloro-2-(pyridin-2-yl)ethoxy derivative ), although the direct comparator lacks experimental validation. This difference arises because the secondary amine adds only one H-bond donor while maintaining four acceptors, producing a more balanced TPSA for CNS MPO desirability relative to tertiary amine-only analogs.

CNS drug design physicochemical property MPO score

Procurement-Guided Application Scenarios for 3-(Pyrimidin-2-YL)morpholine Based on Available Evidence


Fragment-Based Lead Discovery Requiring a Compact, Chiral Morpholine-Pyrimidine Core

The low molecular weight (165 Da), high ligand efficiency potential (sub-nM NK-1 affinity per heavy atom), and presence of a stereogenic center make 3-(Pyrimidin-2-YL)morpholine a viable fragment hit for targets where a morpholine oxygen hinge-binding interaction is desired, such as PI3K or mTOR [1]. Procurement for fragment screening libraries should require ≥95% purity and enantiomeric excess certification, as the chiral center is unresolved in all public data [2].

Synthetic Intermediate for CHIR-99021 Analogs and GSK-3β Inhibitor Scaffolds

CHIR-99021, a clinical-stage GSK-3α/β inhibitor (IC50 10/6.7 nM), is an aminopyrimidine derivative [1]. The 3-(Pyrimidin-2-YL)morpholine scaffold offers a structurally distinct vector for exploring GSK-3 hinge-binding modifications, particularly through the secondary amine handle absent in CHIR-99021 itself. This could enable synthesis of novel GSK-3 inhibitors with differentiated selectivity profiles, though head-to-head biochemical data are required.

Neurokinin Receptor Tool Compound Development

The sub-nanomolar NK-1 affinity (IC50 0.600 nM) and 48-fold selectivity over NK-2 [1] justify exploration of 3-(Pyrimidin-2-YL)morpholine as a starting scaffold for developing selective NK-1 receptor probes. However, full profiling against the human NK receptor panel and related tachykinin receptors is essential before the compound can be recommended as a chemical biology tool.

Physicochemical Comparator in CNS Penetration Design Studies

With a computed TPSA of 47 Ų and XLogP3 of -0.7, 3-(Pyrimidin-2-YL)morpholine sits within the favorable CNS MPO space [1]. It could serve as a reference compound in parallel artificial membrane permeability assays (PAMPA-BBB) or in silico model benchmarking alongside 4-(pyrimidin-2-yl)morpholine analogs (TPSA ~60 Ų) to experimentally validate the impact of regioisomeric connectivity on brain penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyrimidin-2-YL)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.